D-azidovaline CHA salt
Description
D-Azidovaline CHA salt (CAS 1286670-83-4) is a synthetic amino acid derivative where the valine backbone is modified with an azide (-N₃) group at the α-carbon and paired with a cyclohexylammonium (CHA) counterion. This compound is part of a broader class of azido amino acids, which are widely utilized in bioorthogonal chemistry, particularly in click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for peptide labeling, drug conjugation, and proteomics research . The D-configuration confers resistance to enzymatic degradation, making it advantageous for applications requiring metabolic stability .
Properties
IUPAC Name |
(2R)-2-azido-3-methylbutanoic acid;cyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXXCNHHCIMTCV-FZSMXKCYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-azidovaline CHA salt typically involves the introduction of an azido group to the valine molecule. This can be achieved through a series of chemical reactions, including the protection of functional groups, azidation, and deprotection steps. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The process may also include purification steps such as crystallization, filtration, and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
D-azidovaline CHA salt undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives of this compound. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
D-azidovaline CHA salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of D-azidovaline CHA salt involves the reactivity of the azido groupThis reactivity makes it a valuable tool in bioconjugation and labeling studies . The molecular targets and pathways involved in its action depend on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Azido Amino Acid CHA Salts
| Compound Name | CAS Number | Price (USD/g) | Structural Features | Key Applications |
|---|---|---|---|---|
| This compound | 1286670-83-4 | 150.00 | Branched isopropyl side chain | Peptide synthesis, steric shielding in click reactions |
| D-Azidomethionine CHA salt | 1286670-97-0 | 140.00 | Thioether-containing side chain | Thiol-reactive conjugations, redox studies |
| D-Azidophenylalanine CHA salt | 1286670-95-8 | 140.00 | Aromatic benzyl side chain | Hydrophobic tagging, membrane permeability studies |
| D-Azidoalanine CHA salt | 1286671-07-5 | 170.00 | Simple methyl side chain | Basic model for azide reactivity studies |
Structural and Functional Insights:
In contrast, D-azidomethionine’s thioether group enables participation in sulfur-specific interactions (e.g., metal coordination), while D-azidophenylalanine’s aromatic side chain enhances hydrophobicity, favoring membrane penetration in drug delivery systems .
Solubility and Stability: CHA salts generally exhibit lower water solubility compared to sodium or ammonium salts (e.g., sodium acetate mixtures in ) but better solubility in organic solvents, making them suitable for non-aqueous synthesis . D-Azidoalanine’s higher price (170.00 USD/g) may reflect synthetic challenges due to its simpler structure, which lacks protective steric or functional groups .
Regulatory Considerations: Per EMA guidelines (), similarity assessments for such compounds require rigorous data on purity, stability, and immunogenicity. The CHA counterion’s impact on crystallinity and impurity profiles must be evaluated to meet regulatory standards .
Key Studies and Trends:
Click Chemistry Efficiency: D-Azidovaline’s branched side chain has been shown to improve reaction yields in sterically crowded environments compared to linear analogs like D-azidoalanine, as noted in peptide conjugation studies .
Metabolic Stability: The D-configuration in azido amino acids resists protease cleavage, extending half-life in biological systems. This property is critical for in vivo imaging probes .
Cost vs. Utility :
- Despite its higher price, D-azidoalanine remains a benchmark for azide reactivity studies due to its minimal steric interference, whereas D-azidovaline’s niche applications justify its moderate cost .
Biological Activity
D-azidovaline CHA salt, a derivative of the amino acid valine, has garnered attention in biochemical research due to its unique properties and potential applications in various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant case studies.
This compound is characterized by the following chemical formula:
| Property | Details |
|---|---|
| Chemical Formula | C₁₁H₂₂N₄O₂ |
| Molecular Weight | 246.32 g/mol |
| Structure | Chemical Structure |
This compound exhibits several biological activities through various mechanisms:
- Anti-infection Properties : It has shown effectiveness against a range of pathogens, including bacteria and viruses. This compound can disrupt microbial cell wall synthesis and inhibit viral replication pathways, making it a candidate for developing new antibiotics and antiviral agents .
- Cell Cycle Regulation : this compound influences cell cycle progression by modulating key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR. These pathways are crucial for cellular proliferation and survival, indicating its potential use in cancer therapeutics .
- Apoptosis Induction : Research indicates that this compound can trigger apoptosis in cancer cells through activation of the intrinsic apoptotic pathway. This effect is mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Biological Activities Overview
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacteria (e.g., MRSA) and viruses (e.g., HIV, Influenza) |
| Anticancer | Induces apoptosis in various cancer cell lines |
| Immunomodulation | Modulates immune responses, enhancing anti-tumor immunity |
| Neuroprotective | Exhibits potential neuroprotective effects in models of neurodegeneration |
Case Studies
- Antiviral Activity : A study investigated the antiviral effects of this compound against HIV. The results showed a significant reduction in viral load in treated cell cultures compared to controls. This suggests its potential as an antiviral therapeutic agent .
- Cancer Treatment : In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cells by activating caspase pathways. This finding supports its further investigation as a chemotherapeutic agent .
- Infection Control : Research on bacterial resistance highlighted the efficacy of this compound in overcoming resistance mechanisms in common pathogens. The compound was able to restore sensitivity to beta-lactam antibiotics in resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
